Cas no 1804394-78-2 (5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine)

5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H4BrF3N2O/c1-4-7(15-8(10,11)12)5(2-13)6(9)3-14-4/h3H,1H3
- InChIKey: XLNFHTQFJUIFDH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C)C(=C1C#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 45.9
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026004683-500mg |
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine |
1804394-78-2 | 97% | 500mg |
$960.40 | 2022-04-02 | |
Alichem | A026004683-1g |
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine |
1804394-78-2 | 97% | 1g |
$1,747.20 | 2022-04-02 |
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1804394-78-2)
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine, identified by its CAS number 1804394-78-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, including the presence of a bromo substituent, a cyano group, a methyl group, and a trifluoromethoxy group, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity evaluation.
The bromo substituent at the 5-position of the pyridine ring enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in the synthesis of novel therapeutic agents. The cyano group at the 4-position introduces a polar electron-withdrawing nature to the molecule, which can influence its interactions with biological targets. Additionally, the methyl group at the 2-position provides steric and electronic modulation, further tuning the pharmacophoric properties of the compound.
The trifluoromethoxy group at the 3-position is particularly noteworthy due to its strong electron-withdrawing inductive effect and its ability to enhance metabolic stability. Trifluoromethoxy-substituted compounds are frequently employed in drug design because they can improve binding affinity to biological receptors and reduce susceptibility to enzymatic degradation. The combination of these substituents in 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine makes it a versatile building block for exploring new pharmacological entities.
In recent years, there has been growing interest in leveraging computational methods and high-throughput screening techniques to identify novel bioactive compounds. The structural motifs present in 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine have been explored in virtual screening campaigns aimed at discovering inhibitors of kinases and other enzyme targets associated with cancer and inflammatory diseases. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases by interacting with key residues in the active site pocket.
Furthermore, synthetic methodologies have been developed to efficiently prepare derivatives of 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine. These methods often involve multi-step organic transformations that highlight the compound's utility as a precursor for more complex scaffolds. For instance, palladium-catalyzed coupling reactions have been utilized to introduce various aryl or heteroaryl groups at positions adjacent to the existing substituents, expanding the chemical space accessible for drug discovery.
The biological evaluation of 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine has revealed promising preliminary results in cell-based assays. In particular, studies have indicated potential activity against certain tumor cell lines, suggesting its role as a lead compound for further optimization. Mechanistic investigations have also been conducted to understand how this molecule interacts with biological targets at the molecular level. These studies have provided insights into the binding mode of the compound and have guided efforts to enhance its potency and selectivity.
Advances in synthetic chemistry have enabled the preparation of analogs of 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine with modified substitution patterns. Such analogs are being evaluated for their improved pharmacokinetic properties and reduced toxicity profiles. For example, replacing the bromo substituent with other halogens or introducing additional functional groups has led to compounds with enhanced solubility and bioavailability.
The role of 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine as an intermediate in drug development is further underscored by its incorporation into libraries of compounds designed for high-throughput screening. These libraries are essential tools in modern drug discovery pipelines, allowing researchers to rapidly assess large numbers of molecules for their biological activity. The structural diversity provided by this compound has contributed to several hits that show promise for further development into therapeutic agents.
In conclusion, 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1804394-78-2) represents a valuable scaffold for medicinal chemistry applications. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new synthetic strategies and biological insights, this compound is poised to play an important role in future therapeutic developments.
1804394-78-2 (5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine) 関連製品
- 1338969-13-3((4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine)
- 1341334-78-8(6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride)
- 2905-68-2(Methyl 3,4-dichlorobenzoate)
- 463336-87-0(2-Bromo-6-isopropoxypyridine)
- 2680703-77-7(1-ethynyl-2-azabicyclo3.1.1heptane)
- 1803663-11-7(4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)
- 1187927-90-7(3-(4-Nitrophenoxy)piperidine hydrochloride)
- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)
- 61394-51-2(4-Nitroindolin-2-one)
- 1806717-47-4(2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol)




